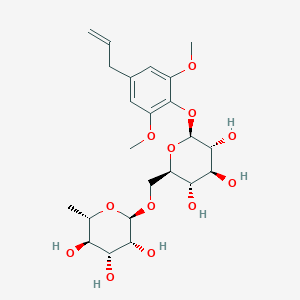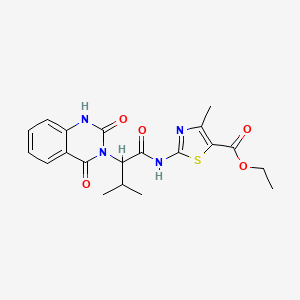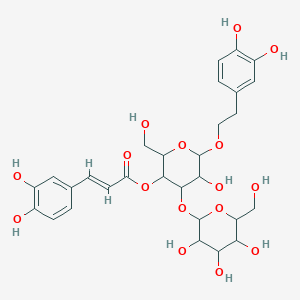
Methoxyeugenol 4-O-rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxyeugenol 4-O-rutinoside can be synthesized through a series of chemical reactions involving the precursor eugenol. One method involves the use of carboxylic acid reductase (CAR) and cinnamyl alcohol dehydrogenase (CAD) enzymes to convert ferulic acid to coniferyl alcohol, which is then further processed to produce methoxyeugenol . The reaction conditions typically include incubation at 30°C and 180 rpm in a medium supplemented with glycerol and relevant antibiotics .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as the bark of Daphniphyllum angustifolium. The extraction process can be optimized to increase yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Methoxyeugenol 4-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Methoxyeugenol 4-O-rutinoside has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other phenyl glucosides and related compounds.
Biology: It has been studied for its potential anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of flavors and fragrances due to its aromatic properties.
Mécanisme D'action
Methoxyeugenol 4-O-rutinoside exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the suppression of the NFκB signaling pathway, which plays a crucial role in inflammation . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Methoxyeugenol 4-O-rutinoside is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Eugenol: A phenylpropanoid with similar aromatic properties but lacking the glucoside moiety.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory properties.
This compound stands out due to its combination of phenyl glucoside structure and potent biological activities, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C23H34O12 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1 |
Clé InChI |
ALGDJCMDOIVQMZ-MAYVRUKNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)



![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)



![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

